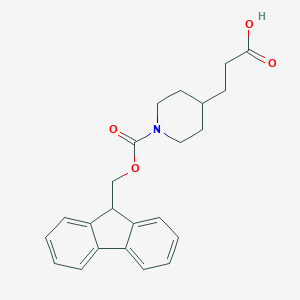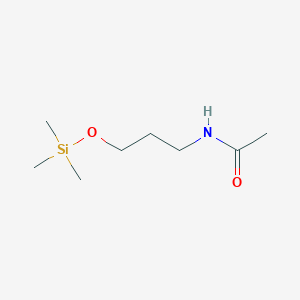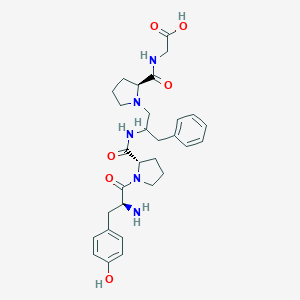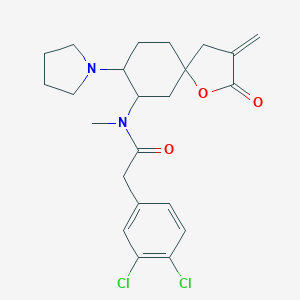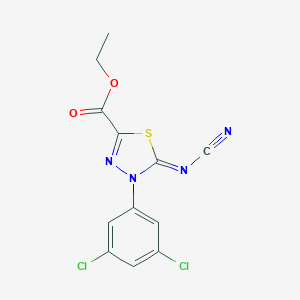
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a synthetic organic compound belonging to the thiadiazole family This compound is characterized by the presence of a cyanoimino group, a dichlorophenyl group, and an ethyl ester group attached to a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichlorobenzoyl isothiocyanate with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoimino or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
科学研究应用
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanoimino and dichlorophenyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives, such as:
- Ethyl 5-amino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate
- Ethyl 5-mercapto-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the cyanoimino group in this compound imparts unique properties, making it distinct from its analogs.
属性
IUPAC Name |
ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O2S/c1-2-20-11(19)10-17-18(12(21-10)16-6-15)9-4-7(13)3-8(14)5-9/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJFDKNDYYTTKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361010 |
Source


|
| Record name | ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148367-85-5 |
Source


|
| Record name | ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
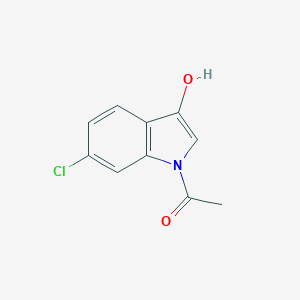

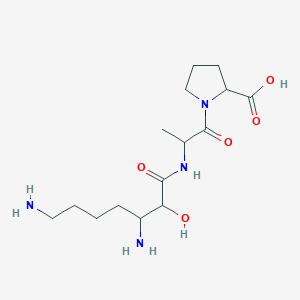
![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)
